molecular formula C9H13NO2 B7779294 (s)-3-(1-Amino-3-hydroxypropyl)phenol

(s)-3-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B7779294
M. Wt: 167.20 g/mol
InChI Key: YWBVXJDWRKZBLW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenolic Aminoalcohol Research

Phenolic compounds are a broad class of natural and synthetic molecules known for their diverse biological activities, including antioxidant and anti-inflammatory properties. openaccesspub.orgnih.gov The incorporation of an amino alcohol functional group introduces new possibilities for molecular interactions and biological functions. Research into phenolic aminoalcohol derivatives has revealed a wide spectrum of bioactivities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net These compounds often serve as key pharmacophores, the essential molecular features responsible for a drug's pharmacological activity. The study of compounds like (S)-3-(1-Amino-3-hydroxypropyl)phenol is therefore situated within a well-established and active area of research focused on creating new bioactive molecules. nih.govnih.govmdpi.com

Stereochemical Significance and Enantiomeric Purity in Bioactive Molecules

The " (S)" designation in this compound is of paramount importance. It denotes a specific three-dimensional arrangement of the atoms around the chiral carbon (the carbon atom bonded to the amino group, the hydroxymethyl group, the phenyl ring, and a hydrogen atom). It is a well-established principle in pharmacology and chemical biology that the stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov Enantiomers, which are non-superimposable mirror images of each other (like the (S) and (R) forms of this compound), can exhibit vastly different, and sometimes opposing, biological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The enantiomeric purity of a sample, which is the measure of the excess of one enantiomer over the other, is therefore a critical parameter in the development of bioactive compounds. The synthesis and use of enantiomerically pure compounds like this compound are crucial for understanding structure-activity relationships and for developing safe and effective therapeutic agents.

Current Research Landscape and Academic Importance

While specific, in-depth research focused exclusively on this compound is still emerging, its importance can be inferred from its classification as a chiral building block by various chemical suppliers. sigmaaldrich.comsigmaaldrich.com Such compounds are fundamental starting materials in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The academic importance of this compound lies in its potential to be utilized in the following areas:

Drug Discovery: As a scaffold for the synthesis of novel drug candidates. Its functional groups (phenol, alcohol, and amine) provide multiple points for chemical modification, allowing for the creation of a library of derivatives to be screened for various biological activities.

Asymmetric Synthesis: As a chiral starting material, it can be used to introduce a specific stereocenter into a target molecule, which is a key strategy in the synthesis of enantiomerically pure drugs.

Chemical Biology Probes: Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes.

The availability of this compound in its enantiomerically pure form facilitates research that is highly specific and targeted, avoiding the complications that can arise from using racemic mixtures.

Compound Properties and Identifiers

The following tables provide key data for this compound and its related compounds.

Chemical Data for this compound and its Hydrochloride Salt
PropertyThis compoundThis compound hydrochloride sigmaaldrich.com
CAS Number1213299-59-2 sigmaaldrich.com1212827-86-5 sigmaaldrich.com
Molecular FormulaC9H13NO2C9H14ClNO2 sigmaaldrich.com
Molecular Weight167.21 g/mol203.67 g/mol sigmaaldrich.com
AppearanceData not availableSolid sigmaaldrich.com

Properties

IUPAC Name

3-[(1S)-1-amino-3-hydroxypropyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVXJDWRKZBLW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3 1 Amino 3 Hydroxypropyl Phenol

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired stereoisomer, in this case, the (S)-enantiomer, from a prochiral substrate. This is inherently more efficient than resolving a racemic mixture. Key strategies involve biocatalysis, which uses enzymes to perform stereospecific transformations, and asymmetric catalysis, which employs chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

Biocatalysis has emerged as a powerful tool for producing chiral amines and amino alcohols due to the high selectivity and mild operating conditions of enzymes. mdpi.comfrontiersin.org Transaminases (TAs), particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. mdpi.com

The mechanism involves the cofactor pyridoxal (B1214274) 5′-phosphate (PLP), which accepts the amino group from a donor (like isopropylamine (B41738) or L-alanine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. The amino group is then transferred to the ketone substrate, regenerating the PLP cofactor and producing the chiral amine. mdpi.com

For the synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol, a suitable precursor would be 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one. An (S)-selective ω-transaminase could then convert this ketone into the desired (S)-amino alcohol. The use of 'smart' amine donors, such as isopropylamine, is advantageous because the resulting acetone (B3395972) co-product is volatile and can be easily removed to shift the reaction equilibrium towards product formation. acs.org

Enzyme engineering and directed evolution have been employed to develop transaminases with improved activity, stability, and substrate scope, making them suitable for synthesizing a wide array of pharmaceutical intermediates. nih.gov

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. tdl.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.gov

A viable strategy for synthesizing this compound involves the asymmetric reduction of a precursor, such as a β-amino ketone. For instance, an N-protected β-amino ketone could be reduced to form the 1,3-amino alcohol. The stereochemical outcome of the reduction can be controlled by the choice of protecting group, which acts as an internal chiral director, or by using a chiral reducing agent. One common approach involves the use of N-sulfinyl imines as chiral auxiliaries. The stereoselective reduction of N-sulfinyl β-amino ketones can produce either syn- or anti- 1,3-amino alcohols with high selectivity, depending on the reducing agent used. acs.org

Asymmetric catalysis, on the other hand, uses a catalytic amount of a chiral substance (a metal complex or an organocatalyst) to generate the product enantioselectively. tdl.orgnih.gov The enantioselective reduction of ketones is a well-established method. wikipedia.org For example, the asymmetric reduction of 3-amino-1-(3-hydroxyphenyl)propan-1-one could be achieved using a chiral catalyst like a Noyori-type ruthenium complex or an oxazaborolidine catalyst (CBS reduction), which are known to effectively reduce ketones to chiral alcohols with high enantiomeric excess. wikipedia.org

Another approach is the organocatalytic Mannich reaction, which can be used to form β-amino ketones. These intermediates can then be transformed into enantio- and diastereomerically pure 1,3-aminoalcohols through a subsequent reduction, which can involve a dynamic kinetic asymmetric transformation to yield either syn or anti diastereomers. nih.gov

StrategyKey IntermediateTypical Reagent/CatalystStereocontrol MethodReference
Chiral AuxiliaryN-Sulfinyl β-amino ketoneLiEt3BH or Li(t-BuO)3AlHSubstrate control (auxiliary directs reduction) acs.org
Asymmetric Catalysis3-Amino-1-(3-hydroxyphenyl)propan-1-oneChiral Ru-complex or OxazaborolidineCatalyst control (chiral catalyst creates stereocenter) wikipedia.org
Organocatalysisβ-Amino ketone from imineChiral proline derivative (for Mannich reaction)Organocatalyst followed by selective reduction nih.gov

Chemo-Enzymatic Cascade Processes in this compound Synthesis

A potential chemo-enzymatic route to this compound could begin with a chemical synthesis of the precursor ketone, 1-(3-hydroxyphenyl)-3-hydroxypropan-1-one. This could be followed by a highly selective biocatalytic amination step using an (S)-selective transaminase. acs.org This strategy combines the robustness of chemical synthesis for scaffold construction with the unparalleled stereoselectivity of biocatalysis for creating the chiral center.

Multi-enzyme cascades are also a powerful tool. rsc.org A cascade involving a transketolase and a transaminase has been used to synthesize chiral amino alcohols from simple, non-chiral starting materials. nih.gov In such a system, the first enzyme creates a keto intermediate, which is then converted by the second enzyme (a transaminase) into the final chiral amino alcohol product. This seamless integration of enzymatic reactions in one pot avoids the isolation of intermediates and can lead to very high efficiency and atom economy. nih.gov

Cascade TypeInitial Step (Catalyst)Subsequent Step(s) (Catalyst)AdvantageReference
Sequential Chemo-EnzymaticChemical synthesis of ketone precursorBiocatalytic amination (Transaminase)Combines robust chemical synthesis with high enzymatic selectivity. acs.org
Concurrent Multi-EnzymeC-C bond formation (e.g., Transketolase)Asymmetric amination (Transaminase)One-pot synthesis from simple precursors without intermediate purification. nih.gov
Concurrent Chemo-EnzymaticChemical reaction (e.g., Suzuki coupling)Biocatalytic amination (Transaminase)Creates complex scaffolds followed by selective amination. Requires careful catalyst compatibility assessment. acs.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency and economic viability of any synthetic route, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, pH, solvent, catalyst loading, and substrate concentration to find the optimal balance between reaction rate, yield, and selectivity.

In biocatalytic processes, key parameters include enzyme and substrate concentrations, pH, temperature, and the choice of co-solvent. For transaminase reactions, the equilibrium can be unfavorably positioned. Strategies to drive the reaction to completion include using a large excess of the amine donor or removing the ketone co-product. Using isopropylamine as the amine donor is effective because the acetone by-product is volatile and can be removed. acs.orgorgsyn.org Protein engineering can also be applied to improve an enzyme's catalytic efficiency (kcat/Km) and stability under process conditions, leading to higher conversions and yields. nih.gov For instance, engineered amine dehydrogenases have achieved conversions of 91–99% on a preparative scale for chiral amino alcohol synthesis. frontiersin.org

In chemical syntheses, the choice of solvent, catalyst, temperature, and reaction time are critical. For example, studies on L-proline catalyzed reactions have shown that moving to solvent-free conditions at an elevated temperature can significantly increase the yield. researchgate.net Similarly, screening different solvents can reveal optimal conditions; a switch from water to ethanol (B145695) in one study increased the yield from 83% to 88% and reduced the reaction time. researchgate.net

The following table demonstrates a hypothetical optimization for a transaminase reaction.

ParameterCondition ACondition BCondition C (Optimized)Outcome
Amine DonorL-Alanine (1.5 equiv)Isopropylamine (1.5 equiv)Isopropylamine (5 equiv)Shifts equilibrium, increases conversion
pH7.58.510.0Matches enzyme's optimal activity pH
Temperature (°C)253040Increases reaction rate without significant enzyme denaturation
Co-solventNone10% DMSO20% DMSOImproves substrate solubility
Resulting Yield 45% 70% >95% Significant improvement in product yield

Industrial Production Methodologies and Scaling Up

Translating a laboratory-scale synthesis into a robust industrial process presents numerous challenges. Key considerations include the cost of raw materials and catalysts, process safety, scalability of equipment, and efficiency of downstream processing (product isolation and purification).

When scaling up chemical syntheses, such as those using chiral auxiliaries or asymmetric catalysts, the cost and recyclability of the chiral agent are paramount. A process for the large-scale preparation of a fluorinated amino acid utilized a Ni(II) complex of a glycine (B1666218) Schiff base with a chiral auxiliary, which could be recycled after being disassembled from the product. nih.gov Similarly, methods that allow for the recycling of chiral reagents, such as the α-pinene liberated in Midland Alpine borane (B79455) reductions, are attractive for industrial applications. orgsyn.org

Gram-scale syntheses serve as an important proof-of-concept for scalability. orgsyn.org Successful preparative-scale reactions, for example achieving high yields at substrate concentrations of 100-200 mM, demonstrate the potential for a process to be economically viable at an industrial level. frontiersin.org The transition from batch to continuous flow processing is also a key trend in industrial production, as it can offer better control over reaction parameters, improved safety, and higher throughput.

Physicochemical Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental in verifying the molecular structure of (s)-3-(1-Amino-3-hydroxypropyl)phenol by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would typically appear in the downfield region (approx. 6.5-7.5 ppm). The methine proton (CH attached to both the amino group and the aromatic ring) would appear as a multiplet, with its chemical shift influenced by the adjacent functional groups. The protons of the propyl chain would resonate at different chemical shifts, and their splitting patterns would confirm their connectivity. The protons of the primary amine (NH₂) and the two hydroxyl (OH) groups would appear as broad singlets, and their signals would disappear upon shaking the sample with D₂O.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would confirm the presence of aromatic carbons (approx. 110-160 ppm), with the carbon bearing the hydroxyl group being the most downfield. The carbons of the propyl side chain would appear in the upfield region, with their specific shifts confirming the presence of the amine and alcohol functionalities. researchgate.netchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 167.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 168. bldpharm.comsigmaaldrich.combldpharm.com The fragmentation pattern would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the propyl side chain, yielding characteristic fragment ions. For instance, a prominent fragment might correspond to the hydroxyphenyl moiety. docbrown.infonist.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. ucla.eduorgchemboulder.com The presence of the hydroxyl (O-H) groups (both phenolic and alcoholic) would be indicated by a very broad and strong absorption band in the region of 3200-3550 cm⁻¹. nist.gov The N-H stretching of the primary amine group would appear as a medium-intensity signal around 3300-3500 cm⁻¹, possibly overlapping with the O-H band. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Characteristic aromatic C=C bending vibrations would appear in the 1500-1600 cm⁻¹ region. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Aromatic Protons ~6.5 - 7.5 ppm
Methine Proton (-CH(NH₂)-) Multiplet
Propyl Protons (-CH₂-CH₂OH) Various shifts in the upfield region
-OH, -NH₂ Protons Broad singlets, D₂O exchangeable
¹³C NMR Aromatic Carbons ~110 - 160 ppm
Aliphatic Carbons Upfield signals
Mass Spec. Protonated Molecular Ion [M+H]⁺ m/z ≈ 168
IR Spec. O-H Stretch (Alcohol, Phenol) Broad, ~3200 - 3550 cm⁻¹
N-H Stretch (Amine) Medium, ~3300 - 3500 cm⁻¹
Aromatic C=C Bending ~1500 - 1600 cm⁻¹

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of this compound. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, commonly by a UV detector set to a wavelength where the phenol chromophore absorbs, such as 210 nm or 273 nm. chemicalbook.com The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Excess (e.e.)

To determine the enantiomeric excess (e.e.), a specialized form of HPLC known as chiral HPLC is required. This method uses a chiral stationary phase (CSP) that can interact differently with the (S) and (R) enantiomers of the compound. A common choice for separating amino alcohols is a polysaccharide-based chiral column, such as a CHIRALCEL OD-H. nih.gov The mobile phase is typically a non-polar mixture, for example, n-hexane and isopropanol. nih.gov Under these conditions, the two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess is then calculated from the relative areas of the two peaks. For a sample of pure this compound, ideally only one peak corresponding to the (S)-enantiomer should be observed.

Table 2: Typical HPLC Conditions for Analysis

Analysis Type Stationary Phase (Column) Mobile Phase Example Detection
Purity Reversed-Phase C18 Water/Acetonitrile Gradient UV at 210/273 nm
Enantiomeric Excess Chiral (e.g., CHIRALCEL OD-H) n-Hexane/Isopropanol (e.g., 95:5) UV at 210 nm

Advanced Solid-State Characterization Methods

The properties of a compound in its solid state are critical for its handling and formulation. Advanced methods are used to characterize the crystalline structure of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. It also reveals how the molecules are arranged in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the hydroxyl and amino groups. nih.gov This information is crucial for understanding the compound's physical properties.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to identify the specific crystalline form (polymorph) of the compound and to assess its crystalline purity. For enantiopure compounds like this compound, the PXRD pattern would be distinct from that of its racemic mixture. researchgate.net This technique is vital for quality control during manufacturing.

Investigation of Biological Activity and Molecular Mechanisms of S 3 1 Amino 3 Hydroxypropyl Phenol

Enzyme Inhibition Studies

The structure of (S)-3-(1-Amino-3-hydroxypropyl)phenol, containing both a phenol (B47542) ring and an aminoalcohol side chain, suggests potential interactions with various enzymes. The phenolic moiety is a common feature in many enzyme inhibitors.

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. nih.gov By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol structure, COMT effectively inactivates these neurotransmitters. nih.gov Inhibition of COMT can prolong the action of these neurotransmitters, a mechanism that is therapeutically valuable in conditions such as Parkinson's disease, where it is used to protect levodopa (B1675098) (L-dopa) from peripheral degradation. nih.govnih.gov

Marketed COMT inhibitors, such as tolcapone (B1682975) and entacapone, are nitrocatechols. nih.gov The core of their inhibitory action lies in their catechol-like structure, which allows them to bind to the active site of COMT. The binding of inhibitors can be competitive, non-competitive, or a mix of both, depending on how and where they interact with the enzyme relative to its substrates (the catecholamine and SAM). nih.gov For a compound like this compound, which possesses a single hydroxyl group on the phenyl ring (a phenol, not a catechol), its potential to act as a direct competitive inhibitor of COMT would be limited as it lacks the key catechol moiety. However, it could potentially bind to other sites on the enzyme, acting as a non-competitive or allosteric inhibitor. Molecular modeling and structural analysis of the COMT active site show that it can accommodate various structures, with interactions being governed by hydrogen bonds and hydrophobic interactions. nih.gov

Inhibitor Type Mechanism of Action Example
Competitive Binds to the active site, preventing substrate binding.Many catechol-based inhibitors
Non-competitive Binds to a site other than the active site, changing enzyme conformation.Some experimental inhibitors
Mixed Can bind to both the free enzyme and the enzyme-substrate complex.Pentacyclic triterpenes nih.gov

This table illustrates general COMT inhibition mechanisms.

To determine if a compound like this compound inhibits an enzyme such as COMT, specific biochemical assays are required. These assays measure the rate of the enzymatic reaction in the presence and absence of the potential inhibitor. A common method for COMT is a fluorescence-based assay. nih.gov In this type of assay, a substrate is used that, when acted upon by COMT, produces a fluorescent product. The intensity of the fluorescence is proportional to the enzyme's activity.

The development of such an assay involves several key steps:

Recombinant Enzyme Production: Pure, active enzyme (e.g., human S-COMT) is produced using recombinant DNA technology. nih.gov

Substrate and Reagent Selection: A suitable substrate that yields a detectable product is chosen. For COMT, this can be a catechol-like molecule that becomes fluorescent upon methylation. nih.gov The co-substrate, SAM, must also be present. nih.gov

Assay Optimization: Conditions such as pH, temperature, and concentrations of the enzyme and substrates are optimized to ensure a reliable and reproducible measurement of enzyme activity.

Inhibition Measurement: The assay is run with varying concentrations of the test compound to determine its inhibitory capacity, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic studies can then be performed by measuring reaction rates at different concentrations of both the substrate and the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Receptor Modulation and Neuropharmacological Effects

The aminoalcohol and phenol moieties are pharmacophores found in many centrally active agents, suggesting that this compound could interact with neurotransmitter receptors.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major target for drugs treating psychiatric disorders. diva-portal.org These receptors are a diverse family of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of serotonin in the brain. The modulation of these receptors can have profound effects on mood, anxiety, and cognition.

The structure of this compound has features—a phenyl ring with a hydroxyl group and a flexible aminoalkyl side chain—that are present in some serotonin receptor ligands. Preclinical evaluation of a novel compound's effect on serotonin receptors would typically involve:

Radioligand Binding Assays: These in vitro assays measure the affinity of the compound for different serotonin receptor subtypes.

Functional Assays: These experiments, often conducted in cell lines expressing specific receptors, determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.

In Vivo Models: Animal models are used to observe the physiological and behavioral effects of the compound. For serotonin receptor modulation, this could involve models of anxiety, depression, or psychosis.

For instance, studies on external tufted cells in the olfactory bulb have shown that serotonin can have an excitatory effect mediated by 5-HT₂A receptors, leading to membrane depolarization. nih.gov A compound that modulates these receptors could therefore alter sensory processing.

Many antidepressant drugs function by modulating monoamine systems, including serotonin and norepinephrine. Given the structural similarities to monoamines and their modulators, phenolic aminoalcohols are a class of compounds with theoretical potential for antidepressant activity. Phenolic compounds, in general, have been investigated for neuroprotective and antidepressant effects. nih.gov

The potential antidepressant-like effects of a compound like this compound would be explored in preclinical models of depression, such as:

Forced Swim Test (FST): In this model, a reduction in the immobility time of a rodent placed in water is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST): Similar to the FST, a decrease in the duration of immobility when a mouse is suspended by its tail suggests antidepressant potential.

Chronic Mild Stress (CMS) Model: This model exposes animals to a series of unpredictable, mild stressors over several weeks to induce a state analogous to depression (e.g., anhedonia, measured by reduced sucrose (B13894) preference). The ability of a compound to reverse these deficits is a strong indicator of antidepressant-like activity.

The mechanisms underlying potential antidepressant effects could involve not only direct receptor modulation but also antioxidant and anti-inflammatory actions, as chronic stress and depression are associated with increased oxidative stress and neuroinflammation. nih.gov

Broad Spectrum Biological Activities of Phenolic Aminoalcohols

The phenolic aminoalcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This structural motif confers a range of potential biological activities.

Antimicrobial Activity: Phenolic lipids are known to possess antibacterial and antifungal properties. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes.

Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus conferring antioxidant properties. This activity is influenced by the substitution pattern on the aromatic ring and the nature of any side chains.

Anti-inflammatory Effects: Some phenolic compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). nih.gov

Cardiovascular Effects: The β-aminoalcohol structure is the core of β-blocker drugs (e.g., propranolol), which are used to treat hypertension and other cardiovascular conditions by antagonizing beta-adrenergic receptors.

Anticonvulsant Activity: Some studies on related arylaliphatic aminopropanols have shown potential anticonvulsive activities.

The specific profile of this compound would depend on the precise three-dimensional arrangement of its functional groups and how they interact with various biological targets.

Biological Activity Associated Structural Feature Potential Mechanism
Antimicrobial Phenolic Lipid StructureDisruption of microbial cell membranes
Antioxidant Phenolic Hydroxyl GroupFree radical scavenging
Anti-inflammatory Phenolic StructureInhibition of inflammatory enzymes (e.g., COX) nih.gov
β-Adrenergic Blockade β-AminoalcoholAntagonism of β-adrenergic receptors

This table summarizes the potential biological activities of the phenolic aminoalcohol class of compounds.

Antioxidative Potential and Radical Scavenging Properties

No studies reporting on the antioxidative potential or radical scavenging properties of this compound were found. Therefore, no data on its efficacy in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, or other relevant antioxidant capacity tests are available.

Mechanisms of Action in Cellular Antioxidant Systems

There is no available research on the mechanisms of action of this compound within cellular antioxidant systems. This includes a lack of information regarding its potential to influence endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), its ability to chelate pro-oxidant metal ions, or its interaction with cellular signaling pathways related to oxidative stress.

Structure Activity Relationship Sar and Rational Design

Impact of Stereochemistry on Biological Potency and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems, as drug targets such as enzymes and receptors are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. The (s)-enantiomer of 3-(1-Amino-3-hydroxypropyl)phenol possesses a defined spatial arrangement of its functional groups, which will dictate its binding affinity and selectivity for a specific biological target.

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology. For many classes of drugs, including amino alcohols, one enantiomer is often significantly more potent than the other, or the two enantiomers may even have qualitatively different biological effects. The ability to separate and analyze enantiomers is therefore of critical importance in pharmaceutical development. americanpharmaceuticalreview.comnih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective technique for the separation of enantiomers of chiral amines and amino acid derivatives. yakhak.orgunife.it

Table 1: Hypothetical Comparison of Biological Activity of Enantiomers

EnantiomerTarget Binding Affinity (Ki, nM)Selectivity vs. Off-Target
(s)-3-(1-Amino-3-hydroxypropyl)phenol10100-fold
(r)-3-(1-Amino-3-hydroxypropyl)phenol50010-fold
This table is illustrative and not based on experimental data for the specific compound.

Design and Synthesis of Functionalized Analogs and Derivatives for Enhanced Bioactivity

The rational design of analogs of this compound aims to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. This can be achieved by systematically modifying its structure. For phenolic compounds, derivatization of the hydroxyl group can influence antioxidant activity and other biological effects. mdpi.com For 1,3-aminoalcohols, modifications of the amino and hydroxyl groups are key strategies. For instance, in some series of isosteviol-based 1,3-aminoalcohols, the presence of both an ester function and a basic secondary amino group was found to be crucial for antiproliferative activity. nih.gov

Strategies for the derivatization of this compound could include:

Modification of the Phenolic Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl could modulate its acidity, lipophilicity, and metabolic stability. For example, replacing the phenol (B47542) with a bioisostere could improve pharmacokinetic properties by preventing rapid metabolism. nih.gov

Substitution on the Aromatic Ring: Introduction of substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenol ring can influence electronic properties and provide additional interaction points with a target, potentially enhancing binding affinity and selectivity.

Derivatization of the Amino Group: Acylation, alkylation, or incorporation of the amine into a heterocyclic ring system can significantly alter the basicity and steric bulk, which can fine-tune its interaction with a target.

Modification of the Hydroxylpropyl Chain: Altering the length or rigidity of the linker between the amino and hydroxyl groups can optimize the spatial relationship between these key functional groups for improved target engagement.

The synthesis of such analogs often involves multi-step sequences. For example, 3-amino-3-arylpropan-1-ol derivatives can be synthesized through methods like the Mannich reaction. google.com

Table 2: Examples of Potential Functionalized Analogs and their Design Rationale

AnalogModificationRationale for Enhanced Bioactivity
(s)-3-(1-Acetamido-3-hydroxypropyl)phenolAcylation of the amino groupReduce basicity, potentially improve cell permeability and metabolic stability.
(s)-5-Chloro-3-(1-amino-3-hydroxypropyl)phenolIntroduction of a chloro group on the phenol ringAlter electronic properties and provide a new interaction point for the target.
(s)-3-(3-Hydroxy-1-(pyrrolidin-1-yl)propyl)phenolIncorporation of the amino group into a pyrrolidine (B122466) ringIncrease rigidity and potentially enhance binding affinity through optimized hydrophobic interactions.
This table is illustrative and not based on experimental data for the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Aminoalcohols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For phenolic compounds, QSAR studies have been successfully applied to predict their antioxidant activities. nih.govresearchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of phenolic aminoalcohols derived from this compound, a QSAR model could be developed to predict their biological potency. The process would involve:

Data Set Generation: Synthesizing and testing a series of analogs with diverse structural modifications.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: Rigorously validating the predictive power of the QSAR model using internal and external validation techniques.

A hypothetical QSAR equation might look like:

log(1/IC50) = a(LogP) - b(HOMO) + c(ASA) + d

where IC50 is the concentration required for 50% inhibition, LogP is the lipophilicity, HOMO is the energy of the highest occupied molecular orbital, ASA is the accessible surface area, and a, b, c, and d are coefficients determined by the regression analysis.

Table 3: Illustrative QSAR Data for a Hypothetical Series of Phenolic Aminoalcohols

Compoundlog(1/IC50)LogPHOMO (eV)Accessible Surface Area (Ų)
Analog 15.21.5-8.5150
Analog 25.82.1-8.7165
Analog 34.92.5-8.4180
Analog 46.51.8-9.1155
This table is illustrative and not based on experimental data for the specific compound.

Ligand Efficiency and Group Efficiency in Lead Optimization

In the process of lead optimization, it is not sufficient to simply increase potency. It is also crucial to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) and group efficiency (GE) are metrics used to assess the quality of a compound and to guide its optimization.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as:

LE = -2.303 * RT * log(Ki) / HAC which can be approximated as LE = 1.37 * pKi / HAC

LE helps to identify compounds that have a good balance between potency and size, avoiding "molecular obesity."

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (LogP):

LLE = pKi - LogP

A higher LLE is generally desirable, as it indicates that potency is being achieved without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target toxicity.

Group Efficiency (GE) is used to evaluate the contribution of a specific chemical modification to the binding affinity. It is calculated as the change in binding energy divided by the change in the number of heavy atoms:

GE = ΔG / ΔHAC

This metric is particularly useful for assessing whether the addition of a new functional group is an efficient way to improve potency.

Table 4: Illustrative Ligand Efficiency Metrics for a Lead Optimization Program

CompoundpKiHACLogPLELLE
Lead Compound6.5202.50.454.0
Analog A7.0222.80.444.2
Analog B7.5253.50.414.0
Analog C7.2212.20.475.0
This table is illustrative and not based on experimental data for the specific compound. HAC = Heavy Atom Count.

By applying these principles of SAR and rational design, medicinal chemists can systematically optimize the structure of this compound to develop novel drug candidates with improved therapeutic profiles.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding the binding mode of a ligand, such as (s)-3-(1-Amino-3-hydroxypropyl)phenol, within the active site of a biological target, like an enzyme or receptor.

In a hypothetical molecular docking study, this compound could be docked into the active site of a selected target protein. The simulation would generate various possible binding poses and calculate the corresponding binding affinities or scoring functions. These scores provide an estimation of the binding strength, with lower energy values typically indicating a more stable protein-ligand complex. The results of such a simulation can be used to rank potential drug candidates and prioritize them for further testing. nih.gov

Table 1: Hypothetical Docking Scores of this compound Against a Target Protein

Docking PoseBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)
1-8.50.5
2-8.20.9
3-7.91.5
4-7.53.2
5-7.16.8

This table is for illustrative purposes only and does not represent real experimental data.

Table 2: Predicted Non-Covalent Interactions for this compound in a Hypothetical Binding Site

Interaction TypeLigand Atom/GroupTarget ResidueDistance (Å)
Hydrogen BondHydroxyl (-OH)Asp1212.8
Hydrogen BondAmino (-NH2)Glu2343.0
Hydrogen BondHydroxyl (-OH)Ser1222.9
HydrophobicPhenyl RingPhe2563.5
HydrophobicPropyl ChainLeu1893.8

This table is for illustrative purposes only and does not represent real experimental data.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a molecule and its complexes over time. youtube.com An MD simulation of this compound, both in solution and when bound to a target protein, can reveal its conformational flexibility and the stability of its interactions.

By simulating the movement of atoms and molecules over a specific period, MD can assess the stability of the docked pose. youtube.com Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the predicted orientation. youtube.com These simulations are computationally intensive but offer valuable insights into the dynamic behavior of the ligand-protein complex. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Temperature300 K
Pressure1 atm
SolventExplicit Water Model

This table is for illustrative purposes only and does not represent real experimental data.

Virtual Screening and De Novo Design Strategies for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com this compound can serve as a starting point or "scaffold" for such a screening. By searching for commercially or synthetically accessible compounds with similar structural features, novel and potentially more potent derivatives can be identified.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. researchgate.net Using the binding mode of this compound as a reference, new functional groups can be computationally "grown" onto the scaffold to optimize interactions with the target's active site.

Table 4: Conceptual Strategy for Virtual Screening and De Novo Design Based on this compound

StrategyDescriptionGoal
Scaffold HoppingSearching for different core structures that maintain the key binding interactions of the original ligand.Identify novel chemical series with improved properties.
Fragment-Based GrowthGrowing small molecular fragments from the core structure to fill unoccupied pockets in the binding site.Enhance binding affinity and selectivity.
R-Group EnumerationSystematically replacing substituents on the core structure with a library of chemical groups.Optimize potency and ADME properties.

This table is for illustrative purposes only and does not represent real experimental data.

Predictive Modeling of Biological Activities and Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for derivatives of this compound, it becomes possible to predict the biological activity or potency of newly designed compounds before they are synthesized and tested. bio-hpc.eu

A QSAR model is built using a "training set" of compounds with known activities. nih.gov The model identifies key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. Once validated, this model can be used to predict the activity of new, untested compounds in a "test set". vanderbilt.edumdpi.com

Table 5: Hypothetical QSAR Model for Derivatives of this compound

DescriptorCoefficientDescriptionContribution to Activity
LogP+0.45LipophilicityPositive
Molecular Weight-0.15SizeNegative
Number of H-bond Donors+0.60Hydrogen Bonding CapacityPositive
Polar Surface Area+0.25PolarityPositive

This table is for illustrative purposes only and does not represent real experimental data.

Preclinical Evaluation in in Vitro and Ex Vivo Models

High-Throughput Screening (HTS) in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds to identify those that have a desired biological activity. mdpi.comnih.govmdpi.com This process is instrumental in finding "hit" compounds that can serve as starting points for the development of new drugs. nih.gov

HTS campaigns can be conducted in various formats, including both biochemical and cell-based assays, and rely on sophisticated robotics and data analysis to handle the large scale of experiments. mdpi.commdpi.com There is no publicly available information to suggest that (S)-3-(1-Amino-3-hydroxypropyl)phenol has been included in any HTS campaigns or identified as a hit compound.

Development of Specific Assays for this compound Activity

To thoroughly characterize the biological effects of a novel compound, it is often necessary to develop specific assays tailored to its unique properties. The design of such an assay is dependent on the compound's hypothesized mechanism of action and its intended therapeutic target. This development process involves careful selection of a relevant biological system, optimization of assay conditions, and rigorous validation to ensure the results are reliable and reproducible. As there is no reported biological target or activity for this compound, no specific assays have been developed for its study.

Examination of Compound Activity in Organ-Specific Cellular Systems

To predict how a compound might affect different organs in the body, its activity is often tested in specialized cell systems that mimic the biology of those organs. These can range from primary cells isolated directly from tissues to more complex three-dimensional structures known as organoids. This step is critical for gaining early insights into both the potential therapeutic efficacy and the organ-specific toxicity of a compound. For instance, a compound intended to treat liver disease would be tested in liver cell models. To date, no studies have been published examining the effects of this compound in any organ-specific cellular systems.

Data Tables

The following tables are provided for illustrative purposes to demonstrate how data from preclinical evaluations are typically presented. Due to the lack of research on this compound, no actual data is available.

Table 1: Representative Data for Target Engagement Assays

Assay MethodCellular TargetCell LinePotency (EC₅₀)
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Table 2: Example of High-Throughput Screening Data Summary

Library ScreenedNumber of CompoundsHit CriteriaHit Rate (%)
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Table 3: Illustrative Data from Organ-Specific Cellular Assays

Organ-Specific Cell ModelAssay EndpointResult for this compound
Data not availableData not availableData not available
Data not availableData not availableData not available

Pharmacokinetic and Metabolic Research in Preclinical Models

In Vitro Metabolism Studies (e.g., Hepatocyte Incubation Systems)

In vitro systems, such as human liver microsomes and hepatocytes, are standard tools for investigating the metabolic pathways of new compounds. mdpi.comresearchgate.net These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and Phase II conjugation enzymes, which are responsible for the biotransformation of a vast majority of drugs. upol.cznih.gov

For aminophenol derivatives, studies with rat hepatocytes have shown that these compounds can be converted into several metabolites. nih.gov The primary routes of metabolism for compounds like p-aminophenol involve Phase II conjugation reactions, leading to the formation of glutathione (B108866) (GSH) conjugates, N-acetylcysteine conjugates, and glucuronides. nih.govresearchgate.net While CYP enzymes are major contributors to the metabolism of many drugs, some aminophenol derivatives show metabolic patterns that are not significantly altered by CYP inhibitors, suggesting that non-CYP enzymes may play a more prominent role in their biotransformation. nih.govresearchgate.net

The structurally related compound, metaraminol (B1676334), which shares the aminophenol moiety, has been described as not being susceptible to metabolism by catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), two key enzymes in the metabolism of catecholamines. derangedphysiology.com However, studies with radiolabeled metaraminol have indicated that it undergoes rapid metabolism in plasma, although the specific metabolites were not fully characterized. nih.gov

The use of hepatocyte incubation systems allows for the observation of both Phase I and Phase II metabolic pathways in a setting that closely mimics the in vivo environment of the liver. researchgate.net Such studies are crucial for identifying potential metabolites and understanding the primary routes of clearance for (s)-3-(1-Amino-3-hydroxypropyl)phenol.

Identification and Characterization of Major Metabolites

The identification of major metabolites is a key objective of in vitro metabolism studies. For aminophenol compounds, a common metabolic pathway is the oxidation of the parent molecule to form reactive intermediates like quinoneimines. researchgate.net These intermediates can then be detoxified through conjugation with glutathione. researchgate.net

Based on studies of related compounds, the potential metabolites of this compound could include:

Glucuronide conjugates: Formation of O-glucuronide at the phenolic hydroxyl group is a common Phase II metabolic pathway for phenols. upol.czdrughunter.com

Sulfate conjugates: Sulfation of the phenolic hydroxyl group is another major Phase II reaction. upol.czdrughunter.com

Glutathione conjugates: If the compound undergoes oxidation to a reactive intermediate, conjugation with glutathione would be a likely detoxification pathway. researchgate.net

N-acetylated metabolites: The primary amino group could potentially undergo N-acetylation. drughunter.com

Oxidative metabolites: Hydroxylation of the aromatic ring or the propyl side chain could occur, mediated by CYP enzymes, although their role may be minor for some aminophenols. researchgate.netmdpi.com

One study on p-aminophenol in rat hepatocytes identified several metabolites, including PAP-GSH conjugates, PAP-N-acetylcysteine conjugates, PAP-O-glucuronide, and acetaminophen. nih.gov The formation of these types of metabolites would be anticipated for this compound.

Potential Metabolite Type Metabolic Reaction Enzyme Family
O-GlucuronideGlucuronidationUGTs
O-SulfateSulfationSULTs
Glutathione ConjugateConjugationGSTs
N-Acetylated MetaboliteAcetylationNATs
Hydroxylated MetaboliteOxidationCYPs

This table presents potential metabolic pathways based on the chemical structure of this compound and data from related compounds. Specific metabolites for the title compound have not been detailed in the available literature.

Investigation of Metabolic Stability and Clearance Pathways

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key determinant of its in vivo half-life and oral bioavailability. numberanalytics.comnih.gov It is often assessed in vitro by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. researchgate.netnih.gov From this data, the intrinsic clearance can be calculated, which is a measure of the efficiency of metabolism. nih.gov

For the related compound metaraminol, pharmacokinetic data suggests a relatively long duration of action, with a pressor effect lasting from 20 minutes to an hour after a single intravenous dose. medsafe.govt.nzlitfl.com It is reported to be eliminated slowly, over a period of hours to days. derangedphysiology.comderangedphysiology.com This suggests a degree of metabolic stability or distribution into tissues where it is protected from rapid metabolism. derangedphysiology.com Some reports even suggest that metaraminol is not metabolized at all. derangedphysiology.com

The clearance pathways for this compound would likely involve both hepatic metabolism and renal excretion. The hydrophilic nature imparted by the hydroxyl and amino groups may facilitate direct renal clearance of the parent compound. The extent of metabolic clearance versus renal clearance would be a key parameter to determine in preclinical studies.

Pharmacokinetic Parameter Reported Value for Metaraminol Reference
Onset of Action (IV)1-2 minutes litfl.com
Duration of Action20-60 minutes litfl.comsafercare.vic.gov.au
Elimination Half-lifeMinutes (distribution), Hours to days (elimination) derangedphysiology.comlitfl.com
Protein Binding~45% derangedphysiology.com

This table provides data for the structurally related compound metaraminol, as specific data for this compound is not available. These values give a general indication of the potential pharmacokinetic profile.

Impact of Stereochemistry on Metabolic Fate

Since this compound is a chiral molecule, its stereochemistry can have a profound impact on its metabolic fate. slideshare.netnih.gov Drug-metabolizing enzymes are themselves chiral macromolecules and can exhibit stereoselectivity, meaning they may preferentially metabolize one enantiomer over the other. nih.govresearchgate.net This can lead to significant differences in the pharmacokinetic profiles of the individual enantiomers. news-medical.net

Stereoselective metabolism can manifest in several ways:

Substrate Stereoselectivity: The rate of metabolism of the (s)-enantiomer may be different from that of the (r)-enantiomer.

Product Stereoselectivity: Metabolism of the achiral center can lead to the formation of a new chiral center, with a preference for one diastereomer over the other.

Chiral Inversion: One enantiomer can be converted into its opposite enantiomer, a process observed for some drugs like certain non-steroidal anti-inflammatory drugs (NSAIDs). slideshare.net

While specific studies on the stereoselective metabolism of this compound are not available in the public domain, it is a critical aspect to consider in its development. The interaction with metabolizing enzymes such as CYPs and UGTs is likely to be stereoselective. slideshare.net For example, the synthesis of a major metabolite of nicotine, (3'R,5'S)-trans-3'-hydroxycotinine, has been shown to be highly stereoselective in humans. This highlights the importance of evaluating the metabolic profile of each enantiomer of a chiral drug candidate separately.

The potential for stereoselective metabolism underscores the need for stereospecific analytical methods to accurately quantify each enantiomer and its metabolites in biological matrices during preclinical and clinical development.

Applications in Chemical Biology and Drug Discovery

Role as a Precursor in Pharmaceutical Synthesis

(S)-3-(1-Amino-3-hydroxypropyl)phenol is a valuable chiral building block in the realm of pharmaceutical synthesis. nih.gov Its defined stereochemistry, coupled with the presence of a primary amine, a secondary alcohol, and a phenolic hydroxyl group, renders it a versatile starting material for the asymmetric synthesis of complex molecules. The specific three-dimensional arrangement of functional groups is often a critical determinant of a drug's pharmacological activity.

While specific examples of marketed pharmaceuticals directly synthesized from this precursor are not widely documented in publicly available literature, its core structure is a key feature in several classes of biologically active compounds. For instance, the hydroxyphenyl-amino-alcohol scaffold is integral to the structure of various adrenergic agonists and antagonists. The synthesis of potent and selective κ opioid receptor antagonists, such as JDTic, involves the strategic coupling of a 4-(3-hydroxyphenyl)piperidine (B9838) moiety with other chiral components. nih.gov This highlights the importance of this structural motif in medicinal chemistry.

Furthermore, the synthesis of non-natural amino acids, which are crucial components of many modern therapeutics, often relies on chiral pool starting materials. A notable example is the antiepileptic drug (R)-lacosamide, which has been efficiently synthesized from L-serine, a compound sharing some structural similarities with the title compound. researchgate.net The commercial availability of this compound as a chiral intermediate points to its potential utility in the development of novel drug candidates. nih.gov

Lead Compound Development and Optimization Strategies

In the process of drug discovery, lead compound optimization is a critical phase where a core molecular structure is chemically modified to enhance its therapeutic properties. The functional groups of this compound—the phenol (B47542), alcohol, and amine—provide multiple avenues for such chemical modifications.

Structure-activity relationship (SAR) studies of related compound classes offer valuable insights into potential optimization strategies. For example, in the development of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives as narcotic agonists and antagonists, the stereochemistry at the benzylic carbon and the nature of the substituents on the phenyl ring were demonstrated to be crucial for analgesic potency. researchgate.net Notably, the S-(+) enantiomers of several of these derivatives were found to be substantially more potent than their R-(-) counterparts, emphasizing the importance of the stereocenter, a key feature of this compound. researchgate.net

Similarly, research on phenoxypropanolamine derivatives as agonists for the β3-adrenergic receptor has shown that modifications to the substituents on the phenoxy ring and adjustments to the linker length between aromatic moieties can significantly impact binding affinity and functional activity. nih.gov These established medicinal chemistry strategies could hypothetically be applied to the this compound scaffold to generate new therapeutic agents.

The following table outlines potential optimization strategies based on findings from related compounds.

Structural Moiety Potential Modification Strategy Rationale from Related Compound Studies
Phenolic HydroxylEtherification, esterification, or replacement with bioisosteres.To enhance metabolic stability and improve the pharmacokinetic profile, as demonstrated in the development of 3-hydroxymorphinan analogs. mdpi.com
Aliphatic HydroxylEsterification or oxidation.To modulate the polarity and hydrogen-bonding interactions with the biological target.
Amino GroupAcylation, alkylation, or incorporation into a heterocyclic system.To modify the basicity, steric profile, and hydrogen-bonding capacity, thereby influencing receptor binding affinity and selectivity.
Aromatic RingIntroduction of various substituents (e.g., halogens, alkyl groups).To systematically probe the electronic and steric requirements for optimal interaction with the target, a fundamental approach in medicinal chemistry. researchgate.net

Development of Chemical Probes for Receptor and Enzyme Studies

Chemical probes, which include fluorescently labeled ligands and inhibitors, are indispensable tools for elucidating the biological roles and localization of receptors and enzymes. The inherent structure of this compound makes it a suitable scaffold for the design and synthesis of such probes.

Although specific examples of chemical probes derived directly from this compound are not prominent in the literature, the fundamental principles of probe design are applicable. The primary amino group, for instance, can serve as a convenient attachment point for a fluorophore or a biotin (B1667282) tag. Such modifications would enable the visualization of the target protein within living cells or its isolation from complex biological mixtures for further characterization.

The design of innovative fluorescent probes often centers on creating molecules that exhibit a change in their fluorescent properties upon interaction with a specific target or in response to a particular biological event. For example, fluorescent probes have been engineered to detect reactive oxygen species (ROS) by incorporating a phenol or aniline (B41778) group that undergoes a chemical reaction with ROS to yield a highly fluorescent product. nih.gov Given the phenolic nature of this compound, a similar design strategy could be employed to develop probes for investigating oxidative stress.

Moreover, the field has seen the development of chiral fluorescent probes for the enantioselective recognition of amino acids. These probes often utilize a BINOL scaffold that, upon forming a complex with the target amino acid, displays a modulated fluorescence output. nih.gov The chirality of this compound could potentially be leveraged in a similar fashion to create novel probes for studying chiral recognition phenomena in biological systems.

Exploration in Modulating Metabolic Pathways

Investigating the influence of small molecules on metabolic pathways is a cornerstone of chemical biology and drug discovery. While direct experimental evidence of this compound modulating metabolic pathways is not available in the reviewed literature, its chemical structure suggests potential points of interaction with metabolic enzymes.

Phenolic compounds are known to participate in various metabolic processes. For instance, the biodegradation of phenol in certain yeast species is initiated by hydroxylation to catechol, which is then processed through the ortho-cleavage pathway. mostwiedzy.pl It is plausible that this compound could interact with enzymes involved in the metabolism of other phenolic substrates.

The 3-hydroxypropionate (B73278) structural element is a known metabolite in several biological pathways. In certain microorganisms, 3-hydroxypropionate is synthesized from precursors like glycerol (B35011) or glucose through the action of enzymes such as glycerol dehydratase and aldehyde dehydrogenase. researchgate.net The presence of this moiety within this compound suggests a potential for it to influence these or analogous metabolic routes.

However, in the absence of targeted research, any specific role for this compound in the modulation of metabolic pathways remains speculative. Future investigations would be necessary to determine its effects on cellular metabolism and to identify any specific enzymatic or pathway targets.

Future Directions and Research Opportunities

Integration of Advanced Synthetic and Computational Techniques

The synthesis of chiral β-amino alcohols like (s)-3-(1-Amino-3-hydroxypropyl)phenol has traditionally faced challenges, often requiring multiple steps and specific substrates, which can elevate costs and limit widespread use. westlake.edu.cn However, the landscape of organic synthesis is rapidly evolving with the integration of advanced computational tools and novel catalytic strategies.

Recent breakthroughs, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offer a modular and efficient pathway to high-value chiral β-amino alcohols. westlake.edu.cn This method, employing a radical polar crossover strategy, allows for the precise control of chemical and stereochemical selectivity, starting from readily available materials. westlake.edu.cn The potential for scaling up such reactions has been demonstrated, achieving high enantiomeric excess (ee) after straightforward purification. westlake.edu.cn

Computational redesign and directed evolution are also playing a crucial role in enhancing the efficiency and substrate scope of biocatalytic methods. nih.govnih.gov These techniques enable the engineering of enzymes like transaminases and amine dehydrogenases for improved performance in producing chiral amines and alcohols. nih.govtandfonline.comresearchgate.net The combination of state-of-the-art enzyme engineering with process development is expected to lead to more scalable and economical synthetic routes for a diverse range of chiral compounds. tandfonline.com

Table 1: Emerging Synthetic Strategies for Chiral Amino Alcohols

Synthetic StrategyKey FeaturesPotential Advantages
Chromium-Catalyzed Asymmetric Cross-Coupling Utilizes a radical polar crossover strategy with aldehydes and imines.Modular synthesis, high stereochemical control, use of readily available starting materials. westlake.edu.cn
Biocatalysis with Engineered Enzymes Employs enzymes like transaminases and amine dehydrogenases, optimized through directed evolution and computational redesign.High efficiency and selectivity, sustainable and mild reaction conditions. nih.govnih.govtandfonline.com
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation A facile method for synthesizing chiral 1,2-amino alcohols from unprotected α-ketoamines.High enantioselectivities (>99% ee) and yields, avoids protection/deprotection steps. acs.orgnih.gov

Elucidation of Broader Biological System Interactions

While the primary biological activity of some aminophenol derivatives is understood, the full spectrum of their interactions within complex biological systems remains an area of active investigation. Future research will likely focus on a more holistic, systems-level understanding of how compounds like this compound influence cellular pathways.

Studies on various aminophenol derivatives have revealed a wide range of biological activities, including antimicrobial and antidiabetic properties. nih.govnih.gov For instance, certain Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated significant inhibition of enzymes like amylase and glucosidase, as well as broad-spectrum activity against various bacteria and fungi. nih.govresearchgate.netelsevierpure.com Furthermore, investigations into the interactions of these compounds with DNA have suggested their potential as anticancer agents. nih.govnih.gov

The development of advanced analytical techniques will be crucial in mapping the interactome of this compound and its metabolites. Understanding how these molecules interact with a variety of receptors, enzymes, and other biomolecules will provide a more comprehensive picture of their pharmacological profile. This knowledge is essential for identifying potential off-target effects and for discovering new therapeutic applications.

Development of Novel Therapeutic Applications beyond Current Scope

The foundational structure of chiral amino alcohols is present in a significant number of pharmaceuticals, highlighting their therapeutic importance. dtu.dknih.gov The unique structural features of this compound make it a compelling scaffold for the development of new therapeutic agents for a variety of diseases.

Research has already begun to explore the potential of derivatives of similar compounds in new therapeutic areas. For example, derivatives of metaraminol (B1676334), which shares a structural resemblance, have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. smolecule.com The ability of aminophenol-like structures to interact with biological targets such as DNA also opens up avenues for the development of novel anticancer drugs. nih.gov

The versatility of the chiral amino alcohol motif allows for its incorporation into a wide range of molecular architectures, enabling the design of compounds with tailored pharmacological properties. Future drug discovery efforts will likely leverage this scaffold to target a broader array of diseases, moving beyond its traditionally recognized applications.

Addressing Challenges in Enantioselective Synthesis and Scalability

Despite significant progress, challenges remain in the enantioselective synthesis and large-scale production of chiral amines and amino alcohols. westlake.edu.cndtu.dk Traditional chemical synthesis methods can be inefficient and environmentally taxing, while biocatalytic processes, though promising, face their own set of hurdles. dtu.dk

One of the main bottlenecks in biocatalytic synthesis is downstream processing. The complexity of the reaction mixtures, which can contain the starting materials, the desired product, and byproducts, makes the isolation and purification of the final chiral amine challenging. dtu.dk Overcoming the often unfavorable reaction equilibrium in transaminase-catalyzed reactions is another significant obstacle, although enzymatic cascades are emerging as a viable solution. researchgate.netdtu.dk

For chemical synthesis, while methods like ruthenium-catalyzed asymmetric transfer hydrogenation have shown excellent results on a lab scale, ensuring their cost-effectiveness and efficiency at an industrial scale is a critical next step. acs.orgnih.gov Future research will need to focus on process optimization and the development of more robust and recyclable catalysts to make the large-scale production of enantiomerically pure compounds like this compound more economically viable. Addressing these scalability challenges will be key to unlocking the full therapeutic and commercial potential of this important class of molecules. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for (S)-3-(1-Amino-3-hydroxypropyl)phenol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination starting from fluorophenol derivatives. Key parameters include:

  • Solvent polarity : Polar solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .
  • Catalysts : Chiral catalysts or enzymes may improve enantioselectivity, but yields often trade off with purity .
  • Temperature : Lower temperatures (0–25°C) minimize racemization but prolong reaction times .
    Analytical validation : Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (≥98% for pharmacological applications) .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

  • NMR : Distinct splitting patterns arise from the chiral center (C1) and hydroxyl/amino proton coupling (e.g., δ 3.5–4.0 ppm for -CH(OH)-) .
  • IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 3200 cm⁻¹ (O-H), and 1250 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 167.21 (M⁺) and fragments at m/z 121 (loss of NH₂CH₂CHOH) .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus at 10–100 µg/mL .
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases, leveraging the compound’s hydrogen-bonding capacity .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (S)-configuration enables selective binding to chiral enzyme pockets. For example:

  • Kinase inhibition : The hydroxyl group forms hydrogen bonds with ATP-binding site residues (e.g., Tyr-109 in PKA), while the amino group stabilizes phosphate interactions .
  • Antimicrobial activity : The (S)-enantiomer exhibits 5× higher efficacy than the (R)-form against Gram-positive bacteria due to better membrane penetration .
    Experimental validation : X-ray crystallography or molecular docking (e.g., AutoDock Vina) can map binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Substituent effects : Chlorine or fluorine substituents (e.g., in analogs like 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol) alter hydrophobicity and target affinity .
  • Assay conditions : Variations in pH (6.5–7.5) or serum protein content (e.g., fetal bovine serum) modulate bioavailability .
    Mitigation strategy : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

  • QSAR models : Use descriptors like logP (experimental: 1.2) and topological polar surface area (TPSA: 72 Ų) to predict hepatic clearance .
  • Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., hydroxyl group at C3) .
  • In silico metabolism : Software like Schrödinger’s ADMET Predictor simulates Phase I/II metabolic pathways .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (up to 10 mg/mL) .
  • Prodrug design : Acetylate the hydroxyl or amino group to improve bioavailability; enzymatic cleavage restores activity .
  • pH adjustment : Buffered solutions (pH 4.5–5.5) stabilize the compound while maintaining ionizable groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.